methyl 3-(bromomethyl)-4-nitrobenzoate

Catalog No.
S784462
CAS No.
88071-90-3
M.F
C9H8BrNO4
M. Wt
274.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-(bromomethyl)-4-nitrobenzoate

CAS Number

88071-90-3

Product Name

methyl 3-(bromomethyl)-4-nitrobenzoate

IUPAC Name

methyl 3-(bromomethyl)-4-nitrobenzoate

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-8(11(13)14)7(4-6)5-10/h2-4H,5H2,1H3

InChI Key

FMYMKUZFDVJUIQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr

Synthesis of Derivatives

Nonlinear Optical (NLO) Devices

Organic Synthesis Intermediate

Synthesis of Drug Molecule Lenalidomide

Synthesis of 9-O-(4-carboxybenzyl)berberine

Methyl 3-(bromomethyl)-4-nitrobenzoate is a chemical compound categorized under the class of nitrobenzoates. Its molecular formula is C9H8BrNO4C_9H_8BrNO_4, with a molecular weight of approximately 274.07 g/mol. The compound features a bromomethyl group and a nitro group attached to a benzoate structure, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Handle the compound with care as it might be an irritant.
  • Properly dispose of waste according to local regulations.
, primarily due to the presence of the bromomethyl and nitro groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions: The nitro group can undergo reduction to form an amine, which may be useful in synthesizing pharmaceuticals.
  • Condensation Reactions: The compound can react with other carbonyl compounds to form more complex molecules through condensation reactions .

Several methods have been developed for synthesizing methyl 3-(bromomethyl)-4-nitrobenzoate:

  • Bromomethylation of Methyl 4-nitrobenzoate:
    • Methyl 4-nitrobenzoate is treated with formaldehyde and hydrobromic acid under controlled conditions to introduce the bromomethyl group.
  • Direct Bromination:
    • The compound can also be synthesized via direct bromination of methyl 3-nitrobenzoate using bromine in an appropriate solvent.
  • Using Reagents:
    • Employing reagents like phosphorus tribromide can facilitate the introduction of the bromomethyl group onto the aromatic ring .

Methyl 3-(bromomethyl)-4-nitrobenzoate has various applications:

  • Pharmaceuticals: Due to its unique structure, it can serve as an intermediate in synthesizing pharmaceutical compounds.
  • Organic Synthesis: It is useful in creating more complex organic molecules through substitution reactions.
  • Research: The compound is often utilized in academic research for studying reaction mechanisms involving nitro and bromomethyl groups .

Interaction studies have shown that methyl 3-(bromomethyl)-4-nitrobenzoate can engage in various interactions with biological molecules, although specific data on its interaction profile remains limited. Its ability to undergo nucleophilic substitution suggests it may interact with proteins or enzymes, potentially influencing biological pathways .

Methyl 3-(bromomethyl)-4-nitrobenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
Methyl 2-(bromomethyl)-5-nitrobenzoate90725-68-10.87
Methyl 2-(bromomethyl)-4-nitrobenzoate133446-99-80.87
Methyl 2-(bromomethyl)-6-nitrobenzoate61940-21-40.86
Methyl 3-(bromomethyl)-2-nitrobenzoate132874-06-70.93
Methyl 4-(bromomethyl)-3-nitrobenzoate88089-94-50.93

The uniqueness of methyl 3-(bromomethyl)-4-nitrobenzoate lies in its specific arrangement of functional groups which may impart distinct reactivity patterns compared to its analogs. Its bromomethyl and nitro functionalities are particularly noteworthy for their roles in facilitating further synthetic transformations .

XLogP3

2.2

Wikipedia

Methyl 3-bromomethyl-4-nitrobenzoate

Dates

Modify: 2023-08-15

Explore Compound Types